4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole

Overview

Description

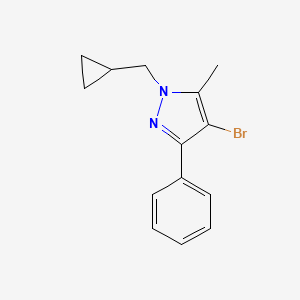

The compound “4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a bromine atom, a cyclopropylmethyl group, a methyl group, and a phenyl group .

Synthesis Analysis

The synthesis of similar structures involves the use of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .Molecular Structure Analysis

The molecule contains a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . Cyclopropane is the smallest cycloalkane, with a general formula of CnH2n . The carbon atoms in cycloalkanes are arranged in a ring and are single bonded to other atoms .Chemical Reactions Analysis

The chemical reactions involving similar structures often involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Cycloalkanes, such as the cyclopropyl group in this molecule, are known to be saturated and cyclic hydrocarbons .Scientific Research Applications

Synthesis and Functionalization

Pyrazoles, including derivatives similar to 4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenyl-1H-pyrazole, serve as valuable intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds through functionalization reactions. For example, brominated pyrazole derivatives have been explored as precursors in the synthesis of complex molecules due to their reactivity towards nucleophilic substitution and coupling reactions, enabling the introduction of diverse functional groups (Martins et al., 2013)(Martins et al., 2013).

Biological Activity

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties. For instance, N-phenylpyrazole derivatives have shown interesting antimicrobial properties against pathogenic yeast and moulds, suggesting their potential as therapeutic agents (Farag et al., 2008)(Farag et al., 2008). Such findings highlight the potential of this compound derivatives in developing new antimicrobial agents.

Catalysis

Pyrazole derivatives are also utilized in catalysis, particularly in cross-coupling reactions. The electronic and steric properties of pyrazole ligands can be fine-tuned by substituting different groups, thereby influencing the catalytic activity of metal complexes in which they are incorporated. This application is significant in the synthesis of complex organic molecules and pharmaceuticals (Ocansey et al., 2018)(Ocansey et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)-5-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-10-13(15)14(12-5-3-2-4-6-12)16-17(10)9-11-7-8-11/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDZTBWDUAHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

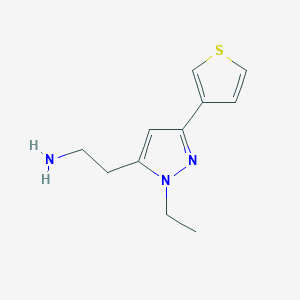

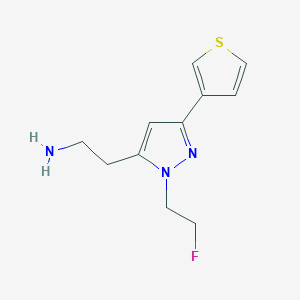

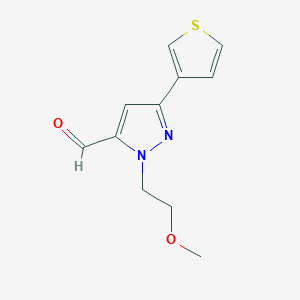

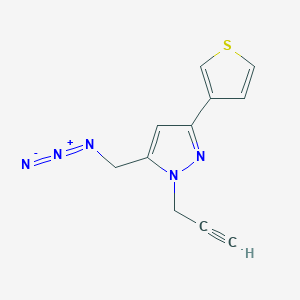

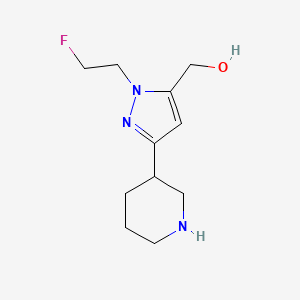

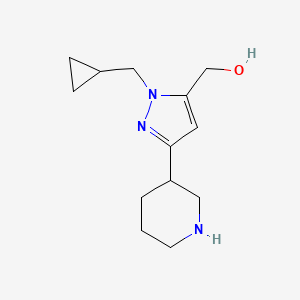

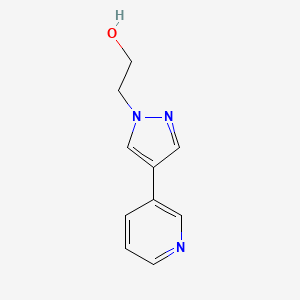

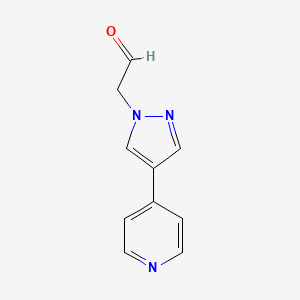

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.